molecular formula C24H24ClN5O2S B6489867 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1357972-09-8

2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B6489867
CAS No.: 1357972-09-8
M. Wt: 482.0 g/mol
InChI Key: OOTLVQFIGIFJPK-UHFFFAOYSA-N
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Description

The compound 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a pyrazolo-pyrimidinone derivative featuring a sulfanyl acetamide side chain. Key structural elements include:

  • Substituents:
    • 4-Chlorophenylmethyl group at position 5.
    • Ethyl and methyl groups at positions 1 and 3, respectively.
    • Sulfanyl-linked acetamide moiety with a 3-methylphenyl group.

This structure suggests roles in modulating electronic and steric interactions, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-8-10-18(25)11-9-17)33-14-20(31)26-19-7-5-6-15(2)12-19/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTLVQFIGIFJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic derivative belonging to the pyrazolo[4,3-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.

The molecular formula of the compound is C25H26ClN5O4SC_{25}H_{26}ClN_{5}O_{4}S, with a molecular weight of approximately 528.03 g/mol . The compound exhibits several notable chemical properties:

  • LogP : 3.5319 (indicating moderate lipophilicity)
  • Hydrogen bond acceptors : 9
  • Hydrogen bond donors : 1
  • Polar surface area : 75.064 Ų .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cell proliferation and survival. The pyrazolo[4,3-d]pyrimidine scaffold is known for its ability to interact with various targets including kinases and other enzymes critical in cancer biology.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit tyrosine kinases which are pivotal in signal transduction pathways related to cancer cell growth.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic factors.
  • Cell Cycle Arrest : The compound has shown potential in causing cell cycle arrest at various phases, particularly G1 and G2/M phases .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines using the MTT assay to determine IC50 values.

Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)15
Hep2 (Laryngeal Carcinoma)10
WI38 (Normal Lung Fibroblast)>50

These results indicate that while the compound exhibits significant cytotoxicity against cancer cell lines, it shows reduced toxicity towards normal cells, suggesting a favorable therapeutic index.

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds highlights that modifications in substituents on the pyrazolo[4,3-d]pyrimidine core can significantly affect biological activity. For instance:

  • The presence of electron-withdrawing groups enhances potency against certain cancer types.
  • Substituents such as hydroxyl (-OH) groups have been shown to improve cytotoxic effects by enhancing solubility and bioavailability .

Case Studies

One notable study involved screening a library of compounds including derivatives of pyrazolo[4,3-d]pyrimidines against multicellular tumor spheroids. The results indicated that compounds similar to 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo... demonstrated enhanced penetration and efficacy compared to traditional monolayer cultures .

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds with a pyrazolopyrimidine scaffold can interact with ATP-binding sites in kinases, which are crucial in numerous cellular processes. This compound may exhibit inhibitory effects against specific kinases involved in cancer and other diseases. Studies could focus on:

  • In vitro assays to determine kinase inhibition potency.
  • Structure-activity relationship (SAR) studies to optimize efficacy.

Antimicrobial Activity

The presence of the sulfanyl group suggests that this compound may possess antibacterial and antifungal properties. Previous studies have shown that sulfur-containing heterocycles can demonstrate significant antimicrobial activity. Future research could include:

  • Testing against various microbial strains to assess efficacy.
  • Mechanistic studies to understand how the compound interacts with microbial targets.

Anti-inflammatory Properties

The incorporation of a 3-methylphenyl moiety has been linked to anti-inflammatory activities in other compounds. Investigating this compound's potential to modulate inflammatory pathways could lead to new therapeutic options for inflammatory diseases. Research avenues may include:

  • Cell culture models to evaluate anti-inflammatory effects.
  • In vivo studies to assess therapeutic potential.

Case Study 1: Kinase Inhibition

A study exploring similar pyrazolopyrimidine derivatives demonstrated effective inhibition of specific kinases involved in tumor growth. The findings suggested that modifications at the sulfanyl position could enhance selectivity and potency against targeted kinases .

Case Study 2: Antimicrobial Screening

In a comparative study of sulfur-containing heterocycles, several compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates the potential for further exploration of related structures like the compound .

Data Table: Summary of Research Applications

Application AreaPotential OutcomesResearch Focus
Kinase InhibitionEffective inhibitors for cancer treatmentIn vitro kinase assays, SAR studies
Antimicrobial ActivityBroad-spectrum antimicrobial agentsTesting against microbial strains
Anti-inflammatory EffectsNovel treatments for chronic inflammatory diseasesCell culture and animal model studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidinone Derivatives with Varied Substituents

Compound 4g ():
  • Structure : 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide.
  • Key Differences: Pyrazolo[3,4-b]pyridine core instead of pyrazolo[4,3-d]pyrimidinone. Trifluoromethylphenyl acetamide vs. 3-methylphenyl acetamide.
  • Properties :
    • Melting point: 221–223°C.
    • Molecular weight: 536 g/mol.
Fluorobenzyl Analog ():
  • Structure : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide.
  • Key Differences :
    • 4-Fluorobenzyl substituent instead of 4-chlorophenylmethyl.
    • Furylmethyl acetamide vs. 3-methylphenyl acetamide.
  • Implications: Fluorine’s higher electronegativity but lower lipophilicity may reduce metabolic stability compared to chlorine.

Core-Modified Analog: Thienopyrimidine Derivative ()

  • Structure: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide.
  • Key Differences: Thieno[3,2-d]pyrimidine core replaces pyrazolo-pyrimidinone. 4-Methylphenyl acetamide vs. 3-methylphenyl acetamide.
  • Molecular weight: 472.98 g/mol .

Methoxyphenyl Derivative ():

  • Structure : 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide.
  • Key Differences :
    • 3-Methoxyphenylmethyl group instead of 4-chlorophenylmethyl.
    • 4-Methylphenyl acetamide vs. 3-methylphenyl acetamide.
  • Implications : The methoxy group increases electron-donating effects and solubility, which may enhance bioavailability but reduce target affinity compared to the chloro substituent .

Fluorophenyl-Chromenone Hybrid ():

  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
  • Key Differences :
    • Chromen-4-one moiety fused to the pyrazolo-pyrimidine core.
    • Dual fluorophenyl groups and a sulfonamide side chain.
  • Molecular weight: 589.1 g/mol; melting point: 175–178°C .

Structural-Activity Relationship (SAR) Insights

  • Electronic Effects : Chlorine (target compound) vs. fluorine () or methoxy () substituents influence electron-withdrawing/donating properties, impacting target binding and metabolism .
  • Core Modifications: Pyrazolo-pyrimidinone (target) vs. thienopyrimidine () cores alter electronic and steric profiles, affecting potency and selectivity .
  • Acetamide Variations : Substituents like trifluoromethyl () or furylmethyl () introduce polarity or steric bulk, modulating solubility and pharmacokinetics .

Data Tables for Comparative Analysis

Table 1: Physical and Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[4,3-d]pyrimidinone 4-Chlorophenylmethyl, 3-methylphenyl 503.0 (estimated) Not reported
Compound 4g () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-CF3-phenyl 536 221–223
Fluorobenzyl Analog () Pyrazolo[4,3-d]pyrimidinone 4-Fluorobenzyl, furylmethyl 477.6 Not reported
Thienopyrimidine () Thieno[3,2-d]pyrimidine 4-Chlorophenyl, 4-methylphenyl 472.98 Not reported

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the pyrazolo[4,3-d]pyrimidinone core. Key steps include alkylation at the N1 position (e.g., ethylation), sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling using carbodiimide-mediated reactions (e.g., EDC/HOBt). Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic purification (silica gel with gradient elution of ethyl acetate/hexane) . Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethyl, methylphenyl groups) and sulfanyl linkage.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and non-covalent interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid oral exposure—seek medical attention immediately if ingested .
  • Storage : Store in airtight containers at -20°C under inert gas (argon) to prevent hydrolysis of the sulfanyl group.

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s reactivity and supramolecular assembly?

  • Methodological Answer : Investigate via:

  • Crystallography : Analyze hydrogen bonds (e.g., N-H···O=C in pyrimidinone) and π-π stacking between aromatic rings .
  • Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate interaction energies and electrostatic potential surfaces.
  • Spectroscopy : Variable-temperature NMR to study dynamic interactions in solution .
    • Implications : Non-covalent interactions may stabilize transition states in catalytic reactions or guide crystal packing for co-crystallization studies .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer :

  • Factors : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).
  • Response Variables : Yield, purity (HPLC area%), and reaction time.
  • Statistical Analysis : Use a fractional factorial design (JMP or Minitab) to identify critical parameters. Confirm robustness via central composite design .
    • Case Study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce exothermic risks during scale-up .

Q. Can AI-driven simulations predict the compound’s pharmacokinetic or catalytic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., kinases) using GROMACS.
  • Machine Learning (ML) : Train models on PubChem datasets to predict solubility or toxicity (e.g., Random Forest regression).
  • COMSOL Multiphysics : Model diffusion kinetics in catalytic applications (e.g., sulfanyl group as a ligand in metal-organic frameworks) .
    • Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability tests) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar pyrazolo-pyrimidinone derivatives?

  • Methodological Answer :

  • Source Audit : Compare reaction scales (mg vs. kg), solvent purity (HPLC-grade vs. technical), and catalyst batches.
  • Reproducibility Tests : Replicate conditions from conflicting studies (e.g., 72-hour vs. 24-hour reaction times).
  • Advanced Analytics : Use 1H^1H-NMR to detect trace impurities (e.g., unreacted starting material) that may inflate yield calculations .

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